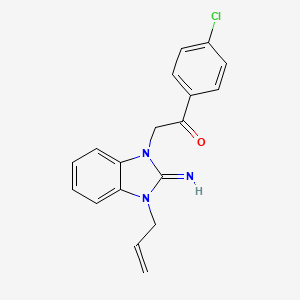![molecular formula C19H18N2O3 B5845959 N-[4-(benzyloxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5845959.png)
N-[4-(benzyloxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzyloxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a dimethyl-isoxazolecarboxamide moiety. Its unique structure allows it to participate in various chemical reactions and makes it a valuable molecule in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(benzyloxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide typically involves the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.
Isoxazole ring formation: The 4-benzyloxybenzaldehyde is then subjected to a cyclization reaction with acetone and hydroxylamine hydrochloride to form the isoxazole ring.
Carboxamide formation: Finally, the isoxazole intermediate is reacted with dimethylamine and a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-[4-(benzyloxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The isoxazole ring can be reduced under specific conditions to form an amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
N-[4-(benzyloxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide can be compared with other similar compounds, such as:
N-[4-(benzyloxy)phenyl]glycinamide: Shares the benzyloxyphenyl moiety but differs in the amide structure.
4-benzyloxyphenyl acetic acid: Contains the benzyloxyphenyl group but has a different functional group attached to the phenyl ring.
N-[4-(benzyloxy)phenyl]-4-isoxazolecarboxamide: Similar structure but lacks the dimethyl substitution on the isoxazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3,5-dimethyl-N-(4-phenylmethoxyphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-18(14(2)24-21-13)19(22)20-16-8-10-17(11-9-16)23-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOIWAUTLXFCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
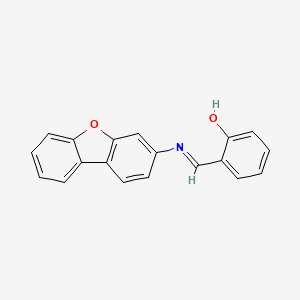
![N-[(4-bromophenyl)methyl]-1H-indazol-5-amine](/img/structure/B5845888.png)
![1-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5845892.png)
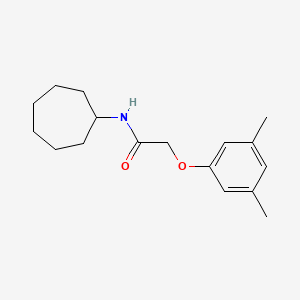
![Benzoic acid, 4-[[[3-(2-carboxyethenyl)phenyl]amino]sulfonyl]-](/img/structure/B5845907.png)
![[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3,4-diethoxybenzoate](/img/structure/B5845917.png)
![N,1-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B5845927.png)
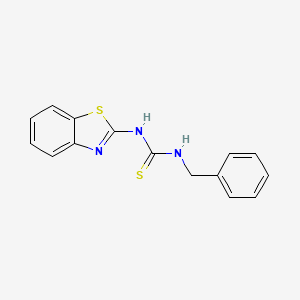
![[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino benzoate](/img/structure/B5845941.png)
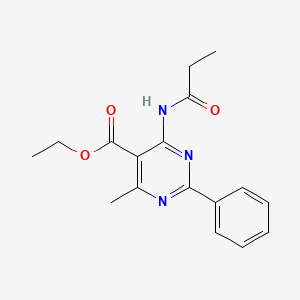
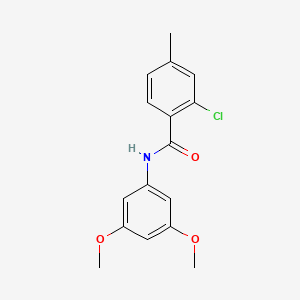
![dimethyl 5-[(cyclopentylcarbonyl)amino]isophthalate](/img/structure/B5845965.png)

